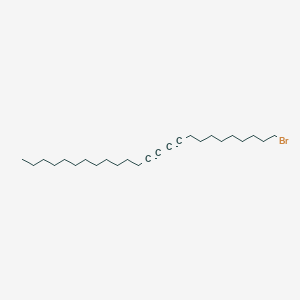

1-Bromo-10,12-pentacosadiyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromopentacosa-10,12-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h2-12,17-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDHYRYEPCJLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567502 | |

| Record name | 1-Bromopentacosa-10,12-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94598-32-0 | |

| Record name | 1-Bromo-10,12-pentacosadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94598-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromopentacosa-10,12-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 1-Bromo-10,12-pentacosadiyne

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-10,12-pentacosadiyne

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a critical long-chain functionalized diacetylene. This molecule serves as a pivotal building block for the creation of advanced polydiacetylene (PDA)-based materials. Its unique structure, featuring a terminal bromide and an internal diacetylene unit, allows for subsequent chemical modifications and polymerization into highly conjugated polymers. These polymers are at the forefront of research in chemosensors, biosensors, and drug delivery systems, owing to their remarkable chromic properties.[1]

This document is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development. It offers not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the methodologies involved.

Strategic Overview: From Carboxylic Acid to Functionalized Alkyne

The primary and most efficient synthetic route to this compound commences with the readily available precursor, 10,12-pentacosadiynoic acid (PCDA).[1][2][3][4] The core transformation involves the substitution of the carboxylic acid moiety with a bromine atom, accompanied by the loss of a single carbon atom as carbon dioxide. This specific type of transformation is classically achieved via the Hunsdiecker reaction or its modern variants.[5][6][7][8][9]

The Hunsdiecker reaction is a decarboxylative halogenation process.[5][8] The traditional method involves the reaction of a silver salt of a carboxylic acid with elemental bromine.[5][6] The reaction is understood to proceed through a radical chain mechanism, which necessitates careful control of reaction conditions to prevent side reactions and ensure a high yield of the desired alkyl halide.[5][7][8][9]

The Hunsdiecker Reaction Mechanism

The conversion of the silver carboxylate to the final bromoalkane involves three key stages:

-

Initiation: The silver salt of 10,12-pentacosadiynoic acid reacts with bromine to form an unstable acyl hypobromite intermediate.

-

Propagation: This intermediate undergoes homolytic cleavage of the weak oxygen-bromine bond, followed by decarboxylation to generate an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or a bromine molecule, forming the this compound product and propagating the radical chain.

-

Termination: The reaction concludes when radicals combine.

Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedure for the synthesis of this compound from 10,12-pentacosadiynoic acid.

Reagents and Materials

| Reagent/Material | Formula | Molecular Wt. ( g/mol ) | Purpose |

| 10,12-Pentacosadiynoic Acid | C₂₅H₄₂O₂ | 374.60 | Starting Material |

| Silver Nitrate | AgNO₃ | 169.87 | To form the silver salt |

| Ammonium Hydroxide | NH₄OH | 35.04 | To dissolve the carboxylic acid |

| Bromine | Br₂ | 159.81 | Brominating agent |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Anhydrous, non-polar solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction solvent |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | To quench excess bromine |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Experimental Procedure

Part 1: Preparation of the Silver Salt

-

In a flask protected from light, dissolve 10,12-pentacosadiynoic acid in a minimal amount of dilute ammonium hydroxide with gentle warming.

-

In a separate beaker, prepare a solution of silver nitrate in deionized water.

-

Slowly add the silver nitrate solution to the ammonium pentacosadiynoate solution with constant stirring. A white precipitate of silver 10,12-pentacosadiynoate will form immediately.

-

Collect the precipitate by vacuum filtration and wash it sequentially with deionized water and then acetone to facilitate drying.

-

Dry the silver salt thoroughly in a vacuum oven at a low temperature (e.g., 40-50 °C) in complete darkness. It is crucial that the salt is completely anhydrous for the next step.

Part 2: The Hunsdiecker Reaction

-

Set up a reflux apparatus with a dropping funnel and a calcium chloride drying tube. Ensure all glassware is flame-dried to remove any moisture. The entire setup should be wrapped in aluminum foil to exclude light, as this is a radical reaction.

-

Suspend the dried silver salt in anhydrous carbon tetrachloride in the reaction flask.

-

Prepare a solution of bromine in anhydrous carbon tetrachloride and place it in the dropping funnel.

-

Add the bromine solution dropwise to the stirred suspension of the silver salt. The reaction may initiate with gentle warming.

-

Once the addition is complete, gently reflux the mixture until the reaction is complete. The progress can be monitored by a color change from reddish-brown (bromine) to a colorless or pale-yellow solution with a precipitate of silver bromide.

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the silver bromide precipitate.

-

Transfer the filtrate to a separatory funnel and wash it with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane, to yield pure this compound.

Characterization and Validation

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Characterization Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. 10,12-Pentacosadiynoic acid PCDA [sigmaaldrich.com]

- 3. 10,12-Pentacosadiynoic acid | C25H42O2 | CID 538433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10,12-Pentacosadiynoic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 6. Hunsdiecker reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. SATHEE: Chemistry Hunsdiecker Reaction [satheejee.iitk.ac.in]

- 8. Hunsdiecker Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

physical and chemical properties of 1-Bromo-10,12-pentacosadiyne

An In-depth Technical Guide to 1-Bromo-10,12-pentacosadiyne: Properties, Reactivity, and Applications

Introduction

This compound is a long-chain bifunctional molecule of significant interest to researchers in materials science, polymer chemistry, and nanotechnology. Its structure is characterized by a 25-carbon aliphatic chain containing two key reactive sites: a primary alkyl bromide at one terminus and a conjugated diyne system (two triple bonds separated by a single bond) in the interior of the chain. This unique architecture makes it a versatile building block, primarily for the synthesis of functionalized polydiacetylenes (PDAs). These polymers are renowned for their unique electronic and optical properties, most notably a dramatic colorimetric transition in response to external stimuli.

This guide provides a comprehensive overview of the , its characteristic reactivity, standard analytical protocols, and its applications as a monomer for advanced functional materials. The content is tailored for scientists and professionals engaged in research and development, offering insights into the causality behind its chemical behavior and experimental utility.

Molecular and Physical Properties

The fundamental physical characteristics of this compound are dictated by its long hydrocarbon chain, punctuated by the polarizable bromine atom and the rigid diyne unit. These properties are essential for determining appropriate storage, handling, and reaction conditions.

| Property | Value | Reference |

| CAS Number | 94598-32-0 | [1][2][3][4][5] |

| Molecular Formula | C₂₅H₄₃Br | [1][2][5][6] |

| Molecular Weight | 423.51 g/mol | [1][3][4][7] |

| Boiling Point | 497.7 ± 18.0 °C (at 760 mmHg) | [1][3][4][7] |

| Flash Point | 238.9 ± 15.6 °C | [1][3][4][7] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.490 | [1] |

| XLogP3 | 11.7 - 12.2 | [1][2] |

Physical State and Solubility: Given its long aliphatic chain and high molecular weight, this compound is expected to be a waxy solid at room temperature. The dominant nonpolar character of the 25-carbon backbone renders it practically insoluble in water but soluble in nonpolar organic solvents such as hexane, toluene, and chlorinated solvents (e.g., dichloromethane, chloroform).

Storage and Handling: For long-term stability, the compound should be stored in a freezer at temperatures of -20°C.[3][4][7] This precaution minimizes potential degradation pathways, such as slow polymerization or reaction with atmospheric components. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Chemical Reactivity and Functionalization Potential

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the diyne core and the alkyl bromide terminus. These sites can be addressed either sequentially or concurrently to produce highly tailored materials.

The Diyne Core: Polymerization to Polydiacetylenes (PDAs)

The defining chemical transformation of this compound is its ability to undergo 1,4-topochemical polymerization. This solid-state reaction converts the monomer crystals into a fully conjugated polymer backbone consisting of alternating double and triple bonds.[8][9]

Mechanism and Conditions: Topochemical polymerization is not a solution-phase reaction; it is critically dependent on the precise packing of the monomer units within a crystal lattice.[9][10] The reaction is typically initiated by exposing the monomer crystals to UV radiation or by annealing at elevated temperatures (thermal polymerization).[8] For the reaction to proceed, the diyne moieties of adjacent monomers must be aligned with a specific repeat distance (approx. 5 Å) and orientation.[8] This alignment allows for a cascade of 1,4-addition reactions along a crystal axis, converting the monomer crystal into a polymer single crystal with exceptional stereochemical regularity.[9]

The Chromatic Transition: A hallmark of PDA formation is a dramatic color change, typically from colorless or white monomer crystals to a deep blue or purple polymer.[8] This initial polymer phase possesses a highly planar, fully conjugated backbone that absorbs red light, resulting in its blue appearance. When this blue phase is subjected to external stimuli—such as heat (thermochromism), mechanical stress, or changes in the solvent environment—the polymer backbone can twist and distort.[8] This conformational change reduces the effective conjugation length of the π-system, causing a shift in absorption to higher energies and resulting in a secondary color, typically bright red.[8][10] This reversible or irreversible colorimetric response is the basis for the widespread use of PDAs in sensing applications.[10]

Caption: Potential SN2 functionalization routes for the alkyl bromide terminus.

Synthesis and Characterization

General Synthetic Approach

While a specific, detailed synthesis for this compound is not widely published in pedagogical literature, a plausible route can be designed based on established alkyne coupling methodologies, such as the Cadiot-Chodkiewicz or Hay couplings. A general retrosynthetic analysis suggests the coupling of two smaller, functionalized alkyne fragments. For instance, a terminal alkyne like 1-dodecyne could be coupled with a bromo-functionalized terminal alkyne such as 1-bromo-1-tridecyn-3-yne, though various other combinations are possible.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of this compound is critical before its use in polymerization or functionalization studies. A multi-step analytical workflow is required.

Step-by-Step Characterization Protocol:

-

Chromatographic Analysis:

-

Thin-Layer Chromatography (TLC): Use silica gel plates with a nonpolar mobile phase (e.g., hexane/ethyl acetate mixtures) to monitor reaction progress during synthesis and for a preliminary purity check. The compound should appear as a single spot under UV light or after staining (e.g., with permanganate).

-

Gas Chromatography (GC): For a quantitative assessment of purity, GC is a suitable method. Given the high boiling point, a high-temperature column and method are necessary. Specialized columns, such as those with ionic liquid stationary phases, have shown excellent performance in resolving long-chain unsaturated hydrocarbons and their isomers. [11][12]GC coupled with a mass spectrometer (GC-MS) can simultaneously confirm the molecular weight.

-

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals: a triplet at ~3.4 ppm for the two protons on the carbon adjacent to the bromine (–CH₂Br), multiplets between ~2.2-2.4 ppm for the propargylic protons adjacent to the diyne system, a complex series of multiplets in the aliphatic region (~1.2-1.8 ppm), and a terminal methyl triplet at ~0.9 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbon attached to bromine (~34 ppm), the four sp-hybridized carbons of the diyne system (in the range of ~65-80 ppm), and the various sp³ carbons of the alkyl chains.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a weak but sharp absorption band for the C≡C triple bond stretch around 2100-2260 cm⁻¹. A C-Br stretching vibration should be visible in the fingerprint region, typically around 500-600 cm⁻¹. The spectrum will be dominated by strong C-H stretching bands just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) mass spectrometry will show a molecular ion peak (M⁺). A characteristic feature for a monobrominated compound is the presence of two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Caption: Workflow for the purification and analytical characterization of the compound.

Applications in Materials Science and Drug Development

The primary application of this compound is as a monomer for creating "smart" materials based on polydiacetylenes. The ability to functionalize the alkyl bromide terminus opens up a vast design space for tailoring material properties.

-

Sensors and Diagnostics: PDA-based vesicles or films can be functionalized with specific recognition elements (e.g., antibodies, DNA aptamers, chelating agents) via the bromide handle. Binding of a target analyte to the recognition element can induce mechanical stress on the polymer backbone, triggering the blue-to-red color transition and enabling simple, visual detection of pathogens, toxins, or metal ions. [10]* Functional Coatings and Films: The compound can be used to form self-assembled monolayers on surfaces, which are subsequently polymerized. The terminal bromide can then be used to covalently attach other layers or molecules, creating surfaces with tunable wettability, anti-fouling properties, or specific catalytic activity.

-

Drug Delivery: PDA vesicles (polymersomes) can be engineered as drug delivery vehicles. The bromo- group allows for the attachment of targeting ligands (e.g., folic acid) to direct the vesicles to specific cells, such as cancer cells. The encapsulated drug could potentially be released by a stimulus that also triggers the color change, providing a theranostic (therapeutic + diagnostic) system.

-

Advanced Materials: As a component of the broader class of diynes, this molecule is relevant to the synthesis of advanced carbon materials like graphdiyne, which is a 2D carbon allotrope with unique electronic properties and potential applications in catalysis and electronics. [13][14]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, safety precautions can be inferred from its constituent functional groups.

-

Combustibility: Like most long-chain hydrocarbons, it is a combustible material with a high flash point. It should be kept away from open flames and high-heat sources.

-

Reactivity: As an alkyl halide, it should be stored away from strong bases and nucleophiles to prevent unintended reactions.

-

Toxicity: The toxicological properties have not been fully investigated. [15]In general, aliphatic halogenated hydrocarbons may have systemic effects, and skin/eye contact should be avoided. Standard laboratory safety practices, including the use of a fume hood and appropriate PPE (gloves, safety goggles), are required.

References

- Polydiacetylenes - Wikipedia. en.wikipedia.org.

- Wegner, G. (1972). Structural aspects of the topochemical polymerization of diacetylenes. Die Makromolekulare Chemie, 154(1), 35-48.

- Kolusheva, S., et al. (2001). Reversible Color Switching and Unusual Solution Polymerization of Hydrazide-Modified Diacetylene Lipids. Journal of the American Chemical Society, 123(34), 8341-8347.

-

This compound Formula - ECHEMI. .

- Preparation and Solution Polymerization of Diacetylenes.

- Lauher, J. W., et al. (2011). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University Academic Commons.

- Alkyne acidity and alkyl

- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.

- Recent advances of graphdiyne: synthesis, functionalization, and electrocatalytic applications. Materials Chemistry Frontiers (RSC Publishing).

- Alkylation of Terminal Alkynes. University of Calgary.

- This compound | C25H43Br | CID 15047027. PubChem.

- This compound, 25 mg. Carl ROTH.

- This compound, 50 mg. Carl ROTH.

- Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry.

- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str

- SAFETY DATA SHEET - 1-Bromooctane. MilliporeSigma.

- This compound, 100 mg, glass. Astech Ireland Ltd.

- Weatherly, C., et al. (2016). Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography. Journal of Agricultural and Food Chemistry, 64(7), 1422-1432.

- Gas chromatography–vacuum ultraviolet spectroscopy - Wikipedia. en.wikipedia.org.

- SAFETY DATA SHEET - 1-Bromopentane. Thermo Fisher Scientific.

- Graphyne and graphdiyne nanoribbons: from their structures and properties to potential applications. Physical Chemistry Chemical Physics (RSC Publishing).

- SAFETY DATA SHEET - 1-Bromooctadecane. Thermo Fisher Scientific.

- Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography | Request PDF.

- This compound | CAS 94598-32-0. Santa Cruz Biotechnology.

- Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.

- This compound | CAS 94598-32-0. ChemScene.

- Chromatographic Methods in the Separation of Long-Chain Mono- and Polyunsaturated Fatty Acids.

- Preparation of functionalized diene-elastomers upon top-down pyrolysis of their vulcanizates via dynamic covalent polymerization.

- Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes.

- On-surface synthesis and characterization of polyynic carbon chains. PMC (NIH).

- The Role of Functionalization in the Applications of Carbon M

- This compound (Cas 94598-32-0). Parchem.

- Chemical Properties of Pentadecane, 1-bromo- (CAS 629-72-1). Cheméo.

- Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. Organic Chemistry Portal.

- 1-Bromo-2-(diphenylphosphinoyl)ethyne and 1-bromo-2-(p-tolylsulfinyl)ethyne: versatile reagents eventually leading to benzocyclotrimers | Request PDF.

- (PDF) An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane.

- Octane, 1-bromo- - Infrared Spectrum. NIST WebBook.

- This compound.

- Synthesis of long-chain branched propylene polymers via macromonomer incorporation.

- Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. MDPI.

- Synthesis of 12-Bromo-1-dodecanol. Sciencemadness.org.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C25H43Br | CID 15047027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 25 mg, CAS No. 94598-32-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. This compound, 50 mg, CAS No. 94598-32-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. scbt.com [scbt.com]

- 6. testing.chemscene.com [testing.chemscene.com]

- 7. astechireland.ie [astechireland.ie]

- 8. Polydiacetylenes - Wikipedia [en.wikipedia.org]

- 9. staff.ulsu.ru [staff.ulsu.ru]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analysis of Long-Chain Unsaturated Fatty Acids by Ionic Liquid Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances of graphdiyne: synthesis, functionalization, and electrocatalytic applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Graphyne and graphdiyne nanoribbons: from their structures and properties to potential applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

spectroscopic data for 1-Bromo-10,12-pentacosadiyne

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-10,12-pentacosadiyne

Authored by: A Senior Application Scientist

Introduction: this compound is a long-chain functionalized hydrocarbon of significant interest in materials science and organic synthesis. Its structure, featuring a terminal bromoalkane and an internal diyne, provides a versatile platform for further chemical modifications, including polymerization and cross-coupling reactions.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure purity, verify structure, and monitor reactions. This guide provides a comprehensive overview of the expected , including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in fundamental principles and data from analogous compounds, offering a predictive framework for the characterization of this molecule.

Molecular Structure and Key Features:

This compound possesses a 25-carbon backbone with a bromine atom at one terminus and a conjugated diyne system at the 10th and 12th positions. The molecular formula is C₂₅H₄₃Br, and the molecular weight is approximately 423.51 g/mol .[2][3]

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon skeleton and the chemical environment of its protons.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and recording the spectrum on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.40 | Triplet | 2H | Br-CH₂ -R | The electronegative bromine atom deshields the adjacent methylene protons, shifting them downfield. Coupling to the neighboring methylene group results in a triplet.[4] |

| ~2.24 | Triplet | 4H | -CH₂ -C≡C- | Protons on the carbons adjacent to the diyne system are slightly deshielded and will likely appear as a triplet due to coupling with the adjacent methylene groups.[5] |

| ~1.85 | Quintet | 2H | Br-CH₂-CH₂ -R | These protons are further from the bromine and will appear upfield from the α-methylene group. |

| ~1.20-1.60 | Multiplet | ~32H | -(CH₂ )ₙ- | The bulk of the methylene protons in the long alkyl chain will resonate in this region, forming a broad, complex multiplet.[5][6] |

| ~0.88 | Triplet | 3H | -CH₃ | The terminal methyl group protons will appear as a triplet due to coupling with the adjacent methylene group.[4] |

Causality in Spectral Features: The chemical shifts are primarily influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effect of the carbon-carbon triple bonds. The long, flexible alkyl chain contributes to the complexity of the upfield region of the spectrum.

¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR, typically requiring a greater number of scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~80-60 | C ≡C -C ≡C | The sp-hybridized carbons of the diyne system resonate in this characteristic downfield region.[7] |

| ~33-34 | Br-C H₂- | The carbon atom directly bonded to the bromine is significantly deshielded. |

| ~32 | Br-CH₂-C H₂- | The β-carbon to the bromine is also deshielded, but to a lesser extent. |

| ~28-30 | -(C H₂)ₙ- | The carbons of the long methylene chain will have overlapping signals in this region.[8] |

| ~22.7 | -C H₂-CH₃ | The carbon adjacent to the terminal methyl group. |

| ~19 | -C H₂-C≡C- | Carbons adjacent to the diyne system. |

| ~14.1 | -C H₃ | The terminal methyl carbon. |

Expert Insight: The resolution of the individual methylene carbons in the long chain can be challenging even at high magnetic fields. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Caption: A typical workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a solvent like carbon tetrachloride (CCl₄).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2960-2850 | Strong | C-H stretch (alkane) | Characteristic of the numerous CH₂ and CH₃ groups in the long alkyl chain.[9][10] |

| 2260-2100 | Weak to Medium | C≡C stretch (internal alkyne) | The C≡C stretching vibration for an internal alkyne is typically weak.[11][12] |

| 1470-1450 | Medium | C-H bend (scissoring) | Methylene scissoring vibration. |

| 725-720 | Weak | C-H bend (rocking) | Methylene rocking vibration, often observed for long alkyl chains. |

| 650-550 | Medium to Strong | C-Br stretch | The carbon-bromine bond stretch appears in the fingerprint region. |

Trustworthiness of the Data: The absence of a strong, sharp peak around 3300 cm⁻¹ would be a key indicator that the alkyne is not terminal, thus validating the internal diyne structure.[9][10] Similarly, the presence of the C-Br stretch confirms the bromoalkane functionality.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: A mass spectrum would typically be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Features:

| m/z Value | Interpretation | Rationale |

| 422/424 | Molecular Ion (M⁺) | The two peaks of roughly equal intensity are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[13][14] This isotopic signature is a hallmark of a bromine-containing compound. |

| 343 | [M-Br]⁺ | Loss of a bromine radical is a common fragmentation pathway for bromoalkanes.[15] |

| Various smaller fragments | Alkyl chain fragmentation | Cleavage along the long alkyl chain will produce a series of fragment ions separated by 14 amu (CH₂). |

Self-Validating System: The observation of the characteristic M⁺ and M+2 peaks with nearly equal abundance is a definitive confirmation of the presence of a single bromine atom in the molecule.[13] The high-resolution mass spectrum should yield a molecular formula consistent with C₂₅H₄₃Br.

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. ¹H and ¹³C NMR provide detailed structural information, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. The predicted data in this guide, based on established spectroscopic principles, serves as a robust framework for researchers to interpret their experimental findings and confidently verify the structure and purity of this versatile chemical building block.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. [Link]

-

University of Calgary. IR: alkynes. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0301049). [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

-

ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0309443). [Link]

-

Carl ROTH. This compound, 25 mg. [Link]

-

Carl ROTH. This compound, 50 mg. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. This compound. [Link]

-

National Institutes of Health. Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications. [Link]

-

YouTube. (2024, February 20). Interpreting Mass Spectra of Haloalkanes (cape chemistry unit 2) #capechemistry. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

ResearchGate. The HNMR spectra of 10,12 Pentacosa diynoic acid (PCDA) (A) and.... [Link]

-

YouTube. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction. [Link]

-

ACS Publications. (2014, July 2). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. [Link]

-

Chemistry Stack Exchange. (2021, March 5). Why do dihaloalkanes lose both halogen atoms during mass spectrometry?. [Link]

-

ResearchGate. (2025, August 6). 1-Bromo-2-(diphenylphosphinoyl)ethyne and 1-bromo-2-(p-tolylsulfinyl)ethyne: versatile reagents eventually leading to benzocyclotrimers. [Link]

-

ResearchGate. (2025, August 7). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. [Link]

-

SpectraBase. 4-Bromo-1-butene - Optional[1H NMR] - Spectrum. [Link]

-

Sciencemadness.org. (2007, March 13). Synthesis of 12-Bromo-1-dodecanol. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C25H43Br | CID 15047027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromooctane(111-83-1) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 10,12-PENTACOSADIYNOIC ACID(66990-32-7) 1H NMR spectrum [chemicalbook.com]

- 7. Alkali Metal Salts of 10,12-Pentacosadiynoic Acid and Their Dosimetry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0301049) [np-mrd.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Solubility of 1-Bromo-10,12-pentacosadiyne in Organic Solvents

Introduction: The Significance of Solubility for a Unique Long-Chain Bromoalkyne

1-Bromo-10,12-pentacosadiyne is a long-chain functionalized alkyne, a class of molecules with significant potential in materials science, surface chemistry, and as precursors for the synthesis of complex organic structures. Its utility in these applications is fundamentally linked to its behavior in solution. The ability to dissolve this compound in appropriate organic solvents is critical for a range of procedures including reaction setup, purification, and the formation of self-assembled monolayers or polymeric films. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering predictive insights and actionable experimental protocols for researchers, scientists, and professionals in drug development.

Core Concepts: Predicting the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] this compound possesses a long, nonpolar hydrocarbon tail (C25) and a polar bromo-functional group. The molecule's character is overwhelmingly dominated by the long alkyl chain, leading to a high degree of nonpolarity. This is quantitatively supported by its high calculated XLogP3 value of approximately 11.7 to 12.2, which indicates a strong preference for lipophilic (nonpolar) environments over aqueous ones.[3][4]

The primary intermolecular forces at play for this compound are London dispersion forces, which are significant due to the molecule's large size. The presence of the bromine atom introduces a weak dipole moment, but this is largely overshadowed by the extensive nonpolar chain. Therefore, solvents that also rely primarily on London dispersion forces will be the most effective at dissolving this compound.

Qualitative Solubility Predictions

Based on these principles, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; both solute and solvent are nonpolar and rely on London dispersion forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | High | The nonpolar nature of the aromatic ring and the prevalence of dispersion forces facilitate dissolution. |

| Chlorinated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | High | These solvents have a good balance of polarity and dispersion forces to interact with both the alkyl chain and the bromo group. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and are generally good solvents for a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group in ketones makes them less ideal for dissolving long-chain, nonpolar compounds. |

| Esters | Ethyl acetate | Low to Moderate | Similar to ketones, the polarity of the ester group will likely limit solubility. |

| Alcohols | Methanol, Ethanol | Very Low to Insoluble | The strong hydrogen bonding network in alcohols is difficult to disrupt by the nonpolar solute. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Very Low to Insoluble | These highly polar solvents are generally poor choices for dissolving long, nonpolar alkyl chains. |

| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it an unsuitable solvent for this highly nonpolar compound. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of specific quantitative solubility data in the literature, experimental determination is essential. The following protocols provide a framework for both qualitative and quantitative assessment.

Qualitative Solubility Assessment: A Rapid Screening Method

This method allows for a quick determination of solubility in various solvents.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of small, dry vials.

-

Solvent Addition: To each vial, add 0.5 mL of a different test solvent.

-

Observation: Agitate the vials at room temperature for 1-2 minutes.

-

Categorization: Observe the mixture and categorize the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination: The Shake-Flask Method

This widely used method determines the equilibrium concentration of a solute in a solvent at a specific temperature.[5]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that solubility equilibrium is reached.

-

-

Sample Isolation:

-

Allow the vial to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear solution) using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a small beaker or vial).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the container with the dry residue on an analytical balance.

-

-

Calculation:

-

Mass of dissolved solute: (Final mass of container + residue) - (Initial mass of empty container)

-

Solubility: (Mass of dissolved solute) / (Volume of supernatant withdrawn)

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualizing the Workflow

The logical flow of assessing the solubility of this compound can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

Safety Considerations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash the affected area thoroughly with soap and water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. While specific quantitative data is not widely published, a strong theoretical understanding based on its molecular structure allows for accurate qualitative predictions. This guide provides the foundational knowledge and detailed experimental protocols necessary for scientists to determine the solubility of this compound in their specific solvents of interest, thereby enabling its effective use in a variety of scientific endeavors. The presented workflow encourages a systematic approach, from theoretical prediction to rigorous experimental validation, ensuring a comprehensive understanding of this compound's solution behavior.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Experiment 1: Determination of Solubility Class. Course Hero. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Retrieved from [Link]

-

Safety Data Sheet - 1-Bromopentane. (2009, September 26). Thermo Fisher Scientific. Retrieved from [Link]

-

Safety Data Sheet - 1-Bromooctadecane. (2025, December 19). Thermo Fisher Scientific. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

-

Solubility of organic compounds. Khan Academy. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C25H43Br | CID 15047027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Preliminary Investigation of Diyne-Containing Amphiphiles

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the initial characterization of novel diyne-containing amphiphiles. Moving beyond a simple recitation of protocols, this guide emphasizes the underlying scientific principles and causal relationships behind each experimental step. Our objective is to equip researchers with a robust, self-validating workflow to confidently assess the potential of these unique molecules for applications in sensing, drug delivery, and materials science.

Introduction: The Power of Pre-organization and Chromatic Transitions

Diyne-containing amphiphiles are molecules designed with a dual nature: a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail that incorporates at least one diacetylene (—C≡C—C≡C—) functional group. This amphiphilic character drives them to spontaneously self-assemble in aqueous environments into ordered supramolecular structures such as vesicles, micelles, or nanotubes.

The true potential of these molecules is unlocked through a process called topochemical polymerization.[1][2] When the diyne units within the self-assembled structure are properly aligned—typically with a spatial spacing of ~5 Å and a tilt angle of 45°—they can be induced by UV irradiation (commonly at 254 nm) to polymerize via a 1,4-addition mechanism.[3][4] This creates a highly conjugated polymer backbone of alternating double and triple bonds, known as a polydiacetylene (PDA).[3]

These resulting PDA structures are intensely colored, typically appearing as a vibrant blue solution or film.[3] This "blue phase" is characterized by a planar, fully conjugated backbone with a primary absorption peak around 640 nm.[5][6] The remarkable utility of these materials stems from the sensitivity of this conjugated backbone to external perturbations. Stimuli such as heat, pH changes, or binding events can disrupt the planar conformation, causing a transition to a twisted, non-planar "red phase" with an absorption maximum around 540 nm.[5][7] This distinct blue-to-red colorimetric response, often accompanied by a shift from a non-fluorescent to a fluorescent state, forms the basis for their widespread use as sensors.[8][9][10][11]

This guide will walk you through the essential four-stage workflow for a preliminary investigation: Self-Assembly, Characterization, Polymerization, and Functional Analysis.

Stage 1: The Critical First Step - Inducing Supramolecular Self-Assembly

Scientific Rationale: The entire functionality of a diyne amphiphile system is predicated on its ability to self-assemble correctly. This process is not merely about creating nanoparticles; it is about pre-organizing the monomeric diyne units into a specific crystalline-like arrangement that meets the stringent geometric requirements for topochemical polymerization.[4][12] Without successful and well-ordered assembly, UV irradiation will not yield the desired conjugated polymer. The choice of method depends on the specific amphiphile's properties, but the goal remains the same: to create a stable, ordered suspension of nanostructures.

Experimental Protocol: Vesicle Formation via Solvent Injection

This protocol is a widely used method for forming vesicular structures (liposomes) from amphiphilic monomers.

Materials & Equipment:

-

Diyne-containing amphiphile (e.g., 10,12-pentacosadiynoic acid, PCDA)

-

Aqueous buffer (e.g., Milli-Q water, PBS)

-

Glass vials

-

Syringe pump and syringe

-

Magnetic stirrer and stir bar

-

Bath sonicator

-

Nitrogen gas source (optional)

Procedure:

-

Monomer Dissolution: Dissolve the diyne amphiphile in a suitable organic solvent (e.g., ethanol) to a known concentration (typically 1-2 mM).[14]

-

Scientist's Note: The choice of solvent is critical. It must fully solubilize the monomer without degrading it.

-

-

Film Hydration (Alternative Method): Alternatively, the monomer can be dissolved in a volatile solvent like chloroform in a round-bottom flask. The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.[13][15]

-

Hydration & Assembly:

-

Solvent Injection: Heat the aqueous buffer to a temperature above the phase transition temperature of the amphiphile (e.g., 65-80°C).[5][14] While vigorously stirring the heated buffer, inject the monomer/solvent solution slowly using a syringe pump.[13]

-

Film Hydration: Add the heated buffer directly to the flask containing the dried lipid film and vortex or sonicate to hydrate the film and form vesicles.[3][5]

-

-

Sonication: Transfer the resulting suspension to a bath sonicator and sonicate for 15-30 minutes, maintaining the temperature above the phase transition point.[3][5]

-

Rationale: Sonication provides the energy needed to break down large, multilamellar aggregates into smaller, more uniform unilamellar vesicles, which is crucial for obtaining reproducible results.

-

-

Annealing/Crystallization: Cool the vesicle solution slowly to room temperature and then store it at 4°C overnight.[3][5]

-

Rationale: This annealing step is critical. It allows the amphiphile molecules within the vesicle membrane to rearrange and pack into the highly ordered, crystalline-like state required for efficient topochemical polymerization.

-

Stage 2: Structural Validation - Characterizing the Assemblies

Scientific Rationale: Before attempting polymerization, it is imperative to confirm that self-assembly has occurred and to characterize the resulting nanostructures. This step validates the success of Stage 1 and provides baseline data for the physical properties of the system. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are the primary tools for this validation.

Workflow: Characterization of Vesicle Size and Morphology

Caption: Workflow for characterizing self-assembled nanostructures.

-

Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter (size) and size distribution (Polydispersity Index, PDI) of particles in suspension.[6]

-

Expected Result: For vesicles, a Z-average diameter typically ranging from 50 to 200 nm is common.[16] A PDI value below 0.3 indicates a relatively monodisperse and homogenous population, which is desirable for consistent polymerization.

-

-

Transmission Electron Microscopy (TEM): TEM provides direct visual evidence of the nanostructures.

-

Expected Result: TEM images should confirm the presence of spherical vesicles and provide information on their lamellarity (number of lipid bilayers). This visual confirmation is a crucial validation of the DLS data.

-

| Parameter | Technique | Typical Expected Value | Significance |

| Hydrodynamic Diameter | DLS | 50 - 200 nm | Confirms nanoparticle formation and provides average size.[16][17] |

| Polydispersity Index (PDI) | DLS | < 0.3 | Indicates the uniformity of the vesicle population. |

| Morphology | TEM | Spherical Structures | Directly visualizes the shape and integrity of the vesicles. |

| Zeta Potential | DLS | Varies (-30 to +30 mV) | Measures surface charge; indicates colloidal stability.[16] |

Stage 3: The Chromatic Transformation - Topochemical Polymerization

Scientific Rationale: This stage harnesses the pre-organization achieved in Stage 1. By exposing the assembled monomers to UV light at a specific wavelength (254 nm), we provide the energy to initiate the 1,4-addition reaction along the aligned diyne units.[3][18] The success of this process is immediately and visually apparent by the appearance of a deep blue color, which can be quantitatively confirmed by UV-Vis spectroscopy.

Experimental Protocol: UV-Induced Polymerization

Materials & Equipment:

-

Annealed vesicle suspension from Stage 1

-

Quartz cuvette (or other UV-transparent vessel)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Transfer the annealed vesicle suspension to a quartz cuvette.

-

UV Irradiation: Place the cuvette in the UV cabinet at a fixed distance from the lamp. Expose the sample to 254 nm UV light.[5][12]

-

Scientist's Note: The duration of UV exposure is a critical parameter that must be optimized. Insufficient exposure leads to incomplete polymerization, while excessive exposure can cause the polymer to transition directly to the red phase or degrade.[5][6] A time course experiment (e.g., sampling at 1, 3, 5, 10, 15, 20 minutes) is highly recommended.[3][5]

-

-

Visual Observation: A successful polymerization is marked by the development of an intense blue color.

-

Spectroscopic Confirmation: Measure the UV-Vis absorption spectrum of the solution from 400 nm to 800 nm.

-

Expected Result: A characteristic spectrum for the blue-phase PDA should appear, featuring a strong absorption maximum (λmax) around 640 nm and a secondary vibronic shoulder peak at a shorter wavelength (~590 nm).[5] The intensity of this peak should increase with irradiation time, indicating progressive monomer-to-polymer conversion.[5]

-

Stage 4: Preliminary Functional Test - Inducing a Chromic Response

Scientific Rationale: The final step in a preliminary investigation is to confirm that the polymerized system is functional—that is, capable of undergoing the characteristic blue-to-red color transition in response to a stimulus.[7] Thermochromism (response to heat) is one of the most straightforward and reliable methods to initially test this responsivity. The applied thermal energy disrupts the ordered side-chains of the polymer, inducing strain on the conjugated backbone and forcing the planar-to-twisted conformational change.[19]

Experimental Protocol: Testing Thermochromic Response

Caption: Stimulus-induced blue-to-red phase transition of PDA.

Materials & Equipment:

-

Blue-phase PDA vesicle suspension from Stage 3

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Water bath or heating block

Procedure:

-

Baseline Spectrum: Record the UV-Vis spectrum of the blue PDA vesicle suspension at room temperature.

-

Apply Thermal Stimulus: Gradually increase the temperature of the sample. This can be done directly in a temperature-controlled spectrophotometer or by incubating aliquots in a water bath at various temperatures (e.g., 30, 40, 50, 60, 70°C) for a few minutes.

-

Monitor Color Change: Visually observe the color of the solution. It should transition from blue to purple and finally to red as the temperature increases.[5]

-

Acquire Spectra: Record the UV-Vis spectrum at each temperature point.

-

Data Analysis: Plot the change in absorbance. A common metric is the Colorimetric Response (CR), calculated as:

-

CR (%) = [ (A_blue_initial - A_blue_final) / A_blue_initial ] * 100

-

Where A_blue is the absorbance at the λmax of the blue phase (~640 nm).

-

Expected Result: As temperature increases, the absorbance peak at ~640 nm will decrease, while a new peak at ~540 nm (red phase) will emerge and increase.[5][7] Plotting CR vs. Temperature will reveal the transition temperature for the specific system.

-

Conclusion and Future Directions

Successfully completing this four-stage investigation provides a comprehensive preliminary dataset for a novel diyne-containing amphiphile. You will have validated its ability to self-assemble into defined nanostructures, confirmed its successful polymerization into a chromatically active material, and demonstrated its fundamental responsiveness to an external stimulus.

This foundational data is the gateway to more advanced applications. Future work can involve incorporating specific ligands into the amphiphile headgroups for targeted biosensing, exploring responses to different stimuli like pH or specific analytes, and loading the vesicles with therapeutic agents for stimulus-responsive drug delivery systems.[9][16] The robust and logical workflow presented here ensures that these future explorations are built upon a solid and well-characterized foundation.

References

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies | ACS Omega - ACS Publications. (2023-09-26). Available from: [Link]

-

Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH | ACS Omega - ACS Publications. Available from: [Link]

-

Development of stimulus-responsive polydiacetylene systems for molecular colorimetric detection - DSpace@MIT. Available from: [Link]

-

A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers - RSC Publishing. (2022-12-13). Available from: [Link]

-

Structural aspects of the topochemical polymerization of diacetylenes. Available from: [Link]

-

A data-driven approach to control stimulus responsivity of functional polymer materials: Predicting thermoresponsive color-change properties of polydiacetylene - Digital Discovery (RSC Publishing). Available from: [Link]

-

Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - MDPI. (2025-01-07). Available from: [Link]

-

Photopolymerization of diacetylenes - ResearchGate. Available from: [Link]

-

Structure and Behavior of Polydiacetylene‐Based Micelles | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

-

Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles | Biomacromolecules - ACS Publications. (2023-08-08). Available from: [Link]

-

Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC. Available from: [Link]

-

Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution - Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - NIH. Available from: [Link]

-

Structural aspects of the topochemical polymerization of diacetylenes - ResearchGate. (2025-08-05). Available from: [Link]

-

Synthesis of polydiacetylene (PDA) particles for detection of histamine Maryam Naseri , Christian Code*, Yi Sun - ChemRxiv. Available from: [Link]

- WO2018220644A1 - Method of preparation and use of polydiacetylene-based nanoparticles for the sensing of analytes - Google Patents.

-

Cellular uptake and trafficking of polydiacetylene micelles - ResearchGate. (2025-08-08). Available from: [Link]

-

Topochemical polymerization - Wikipedia. Available from: [Link]

-

Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC - NIH. Available from: [Link]

-

Preparation of Polydiacetylene Vesicle and Amphiphilic Polymer as Time-Temperature Indicator - ResearchGate. Available from: [Link]

-

Optimization of Parameters for Polydiacetylenes Vesicles using Response Surface Methodology as a Function of Colorimetric Sensor. (2024-02-29). Available from: [Link]

-

Polydiacetylene Vesicles for Detecting Surfactants - Journal of Food Chemistry & Nanotechnology. (2016-08-10). Available from: [Link]

-

Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet - ResearchGate. (2025-10-16). Available from: [Link]

-

Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PubMed. (2025-01-07). Available from: [Link]

Sources

- 1. staff.ulsu.ru [staff.ulsu.ru]

- 2. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 3. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles | MDPI [mdpi.com]

- 7. A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of stimulus-responsive polydiacetylene systems for molecular colorimetric detection [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. akademiabaru.com [akademiabaru.com]

- 15. researchgate.net [researchgate.net]

- 16. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A data-driven approach to control stimulus responsivity of functional polymer materials: Predicting thermoresponsive color-change properties of polydiacetylene - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Theoretical Modeling of 1-Bromo-10,12-pentacosadiyne Self-Assembly: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the theoretical modeling of the self-assembly of 1-Bromo-10,12-pentacosadiyne (Br-PCDY). We will delve into the causality behind experimental choices in computational modeling and present a self-validating system for protocol description, grounded in authoritative references.

Introduction: The Significance of this compound Self-Assembly

This compound (Br-PCDY) is a fascinating amphiphilic molecule characterized by a long hydrophobic hydrocarbon tail and a polar headgroup, in this case, a bromine atom. The presence of a diacetylene unit within its backbone imparts the ability to undergo topochemical polymerization upon exposure to UV radiation, leading to the formation of highly conjugated polydiacetylenes (PDAs).[1][2] This process is critically dependent on the precise arrangement of the monomer units in a self-assembled state. The resulting polydiacetylenes exhibit unique chromic properties, changing color in response to external stimuli, which makes them promising materials for biosensors and smart materials.[1]

Theoretical modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate the molecular-level details of Br-PCDY self-assembly, a process that is often challenging to probe experimentally with high resolution.[3][4] By simulating the dynamic behavior of these molecules, we can gain insights into the driving forces behind their organization, predict the resulting morphologies, and understand how factors like solvent and temperature influence the final structure. This knowledge is invaluable for the rational design of novel materials with tailored properties.

Foundational Principles of Theoretical Modeling

The choice of a theoretical model is dictated by the length and time scales of the phenomenon of interest. For the self-assembly of Br-PCDY, which involves the collective behavior of many molecules over nanoseconds to microseconds, molecular dynamics (MD) simulations are the most appropriate tool.

Molecular Dynamics (MD) Simulations

MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, allowing us to track the trajectory of each particle over time.[5] The interactions are described by a force field, which is a set of mathematical functions and parameters that define the potential energy of the system as a function of the atomic coordinates.

Force Field Selection: A Critical Choice

The accuracy of an MD simulation is fundamentally limited by the quality of the force field. For a molecule like Br-PCDY, a combination of parameters for lipids and halogenated hydrocarbons is required. Several well-established force fields are suitable for this purpose, including:

-

CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force fields, particularly CHARMM36, are widely used for lipid simulations and offer a robust parameter set for alkyl chains.[6] The CHARMM General Force Field (CGenFF) can be used to generate parameters for the novel parts of the molecule.[7]

-

AMBER (Assisted Model Building with Energy Refinement): The AMBER force field, with its lipid-specific extensions like Lipid14 and Lipid21, is another excellent choice.[8][9] The General Amber Force Field (GAFF) is a versatile tool for parameterizing small organic molecules.[10]

-

GROMOS (Groningen Molecular Simulation): The GROMOS force field is another popular choice, particularly for united-atom simulations where non-polar hydrogen atoms are grouped with their adjacent carbon atoms to reduce computational cost.[11][12]

The choice between an all-atom (e.g., CHARMM36, AMBER) and a united-atom (e.g., GROMOS) force field depends on the desired level of detail and available computational resources. For studying the subtle effects of intermolecular interactions on self-assembly, an all-atom representation is generally preferred.

A Step-by-Step Workflow for Modeling Br-PCDY Self-Assembly

This section outlines a detailed protocol for simulating the self-assembly of Br-PCDY using all-atom molecular dynamics simulations.

System Preparation

Step 1: Building the Br-PCDY Molecule

-

Construct a single this compound molecule using a molecular builder such as Avogadro, ChemDraw, or the built-in functionalities of molecular dynamics packages like GROMACS or AMBER.

-

Ensure the initial geometry is reasonable, with standard bond lengths and angles. The chemical formula is C25H43Br.[13]

Step 2: Force Field Parameterization

This is a critical step as standard force fields may not contain all the necessary parameters for the diacetylene and bromo-alkane moieties.

-

Topology Generation: Use a tool like CGenFF for CHARMM[7] or antechamber for AMBER[10] to generate an initial topology and parameter file. These programs will identify missing parameters.

-

Parameter Assignment by Analogy: For any missing parameters, identify analogous parameters from the force field for similar chemical groups. For instance, parameters for the long alkyl chain can be taken from existing lipid parameters.

-

Quantum Mechanical (QM) Calculations for Dihedrals: The dihedral parameters governing the rotation around the bonds of the diacetylene group are crucial for its conformational properties. Perform QM scans of the potential energy surface for a smaller, representative fragment of the molecule (e.g., a short-chain diacetylene) at a suitable level of theory (e.g., MP2/6-31G*). The results of these scans can then be used to fit the dihedral parameters in the force field.

-

Partial Charge Calculation: The partial atomic charges significantly influence the electrostatic interactions. It is recommended to calculate these using a QM method that is consistent with the chosen force field's parameterization philosophy (e.g., RESP charges for AMBER).

Step 3: Solvation and System Setup

-

Create a Simulation Box: Define a periodic simulation box of appropriate dimensions.

-

Populate with Br-PCDY: Randomly place a sufficient number of Br-PCDY molecules within the box to achieve a desired concentration. The number of molecules will depend on the target morphology and computational resources. A typical starting point would be several hundred molecules.

-

Add Solvent: Fill the simulation box with an explicit solvent, such as water. The choice of water model (e.g., TIP3P, SPC/E) should be consistent with the force field.[14]

-

Add Ions: If necessary, add ions to neutralize the system and/or to mimic physiological conditions.

Simulation Protocol

The following workflow outlines the steps to equilibrate and run the production simulation.

Figure 1: A typical workflow for a molecular dynamics simulation of self-assembly.

Step 1: Energy Minimization

-

Perform a series of energy minimization steps to remove any steric clashes or unfavorable contacts introduced during the system setup. A combination of steepest descent and conjugate gradient algorithms is often effective.

Step 2: NVT Equilibration

-

Equilibrate the system in the NVT ensemble (constant number of particles, volume, and temperature) for a short period (e.g., 100-500 ps). This allows the solvent to relax around the solute molecules while keeping the overall density constant. Use a thermostat (e.g., Nosé-Hoover or Berendsen) to maintain the target temperature.

Step 3: NPT Equilibration

-

Continue the equilibration in the NPT ensemble (constant number of particles, pressure, and temperature) for a longer duration (e.g., 1-10 ns). This allows the density of the system to relax to its equilibrium value at the target pressure (usually 1 atm). Use both a thermostat and a barostat (e.g., Parrinello-Rahman).

Step 4: Production MD

-

Once the system is well-equilibrated (i.e., temperature, pressure, and potential energy have stabilized), run the production simulation in the NPT ensemble for as long as computationally feasible (typically hundreds of nanoseconds to microseconds). This is the phase where the self-assembly process will be observed.

Analysis of Self-Assembly

A variety of analysis techniques can be employed to characterize the self-assembled structures.

-

Visual Inspection: Regularly visualize the simulation trajectory to qualitatively observe the formation of aggregates, micelles, bilayers, or other structures.

-

Radial Distribution Functions (RDFs): Calculate RDFs between different parts of the Br-PCDY molecules (e.g., headgroup-headgroup, tail-tail) to quantify the local ordering and packing.

-

Order Parameters: For elongated molecules like Br-PCDY, the nematic order parameter can be calculated to quantify the degree of orientational alignment within the aggregates.

-

Cluster Analysis: Use clustering algorithms to identify and track the size and number of aggregates over time. This can provide insights into the kinetics of self-assembly.

-

Hydrogen and Halogen Bond Analysis: Analyze the formation and lifetime of intermolecular hydrogen and halogen bonds, which can play a significant role in directing the self-assembly process. The interaction between bromine atoms can be an important factor in the packing of the molecules.[13]

| Analysis Technique | Information Gained |

| Visual Inspection | Qualitative observation of aggregate morphology |

| Radial Distribution Functions | Local packing and ordering of molecules |

| Order Parameters | Degree of orientational alignment |

| Cluster Analysis | Kinetics of aggregation and aggregate size distribution |

| Hydrogen/Halogen Bond Analysis | Role of specific intermolecular interactions |

Modeling the Topochemical Polymerization

While MD simulations are excellent for studying the self-assembly process, they are generally not suitable for modeling the chemical reaction of polymerization. This is because the breaking and forming of covalent bonds is a quantum mechanical phenomenon.

To model the UV-induced polymerization of the self-assembled diacetylene monomers, a quantum mechanics (QM) or a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is necessary.

-

QM Cluster Calculations: Extract a small cluster of aligned Br-PCDY molecules from a representative snapshot of the MD simulation. Perform QM calculations (e.g., using Density Functional Theory - DFT) on this cluster to study the electronic excited states and the reaction pathway for the 1,4-addition polymerization.[15]

-

QM/MM Simulations: For a more dynamic picture of the polymerization process within the context of the larger assembly, QM/MM simulations can be employed. In this approach, the reacting diacetylene units are treated with a QM method, while the rest of the system is treated with the classical MM force field.

Sources

- 1. Molecular simulations of peptide amphiphiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Simulations of Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular simulations of self-assembling bio-inspired supramolecular systems and their connection to experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CHARMM additive and polarizable force fields for biophysics and computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Force field - GROMACS 2025.1 documentation [manual.gromacs.org]

- 12. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]

- 13. Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of nine condensed-phase force fields of the GROMOS, CHARMM, OPLS, AMBER, and OpenFF families against experimental cross-solvation free energies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1-Bromo-10,12-pentacosadiyne

This guide provides a comprehensive technical overview of the thermal stability of 1-Bromo-10,12-pentacosadiyne, a molecule of significant interest in the fields of materials science and drug development. Given the limited publicly available data on its specific thermal properties, this document synthesizes established principles of diacetylene and alkyl bromide chemistry to present a predictive analysis and a robust framework for experimental investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the thermal behavior of this compound.

Introduction: The Significance of this compound and its Thermal Stability